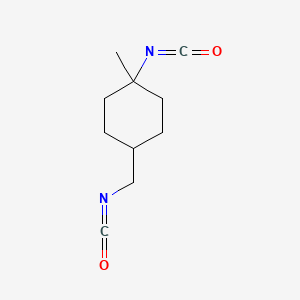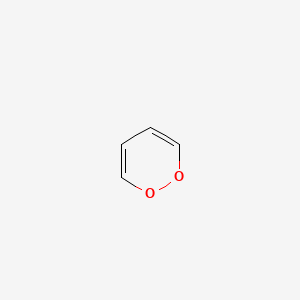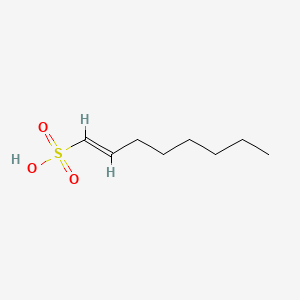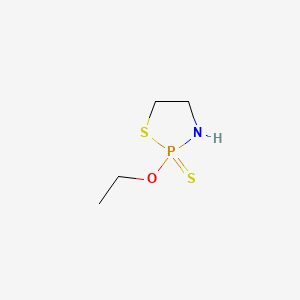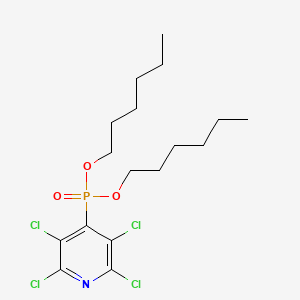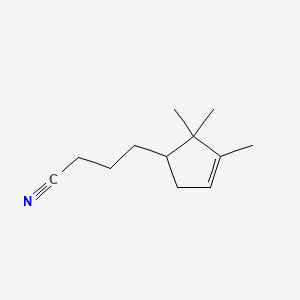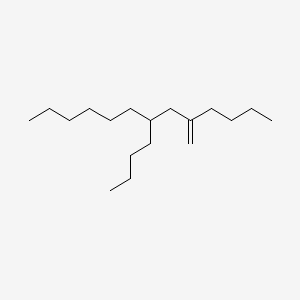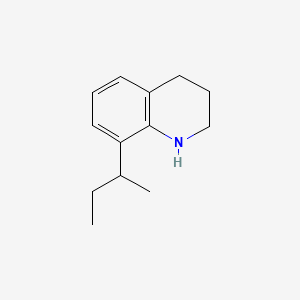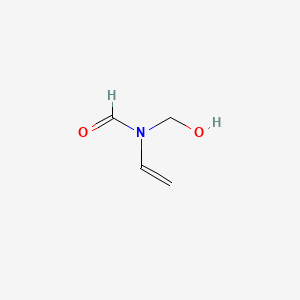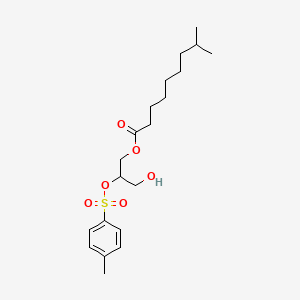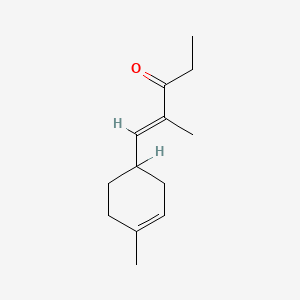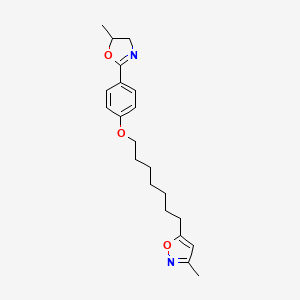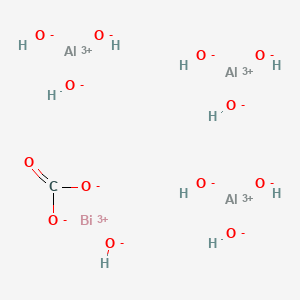
Bismuth oxide (Bi2O3), solid soln. with chromium oxide (Cr2O3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth oxide (Bi2O3), solid solution with chromium oxide (Cr2O3), is an inorganic compound that combines the properties of both bismuth oxide and chromium oxide. Bismuth oxide is known for its significant thermal stability and unique crystalline structure, while chromium oxide is recognized for its hardness and corrosion resistance. The combination of these two oxides results in a compound with enhanced properties suitable for various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bismuth oxide can be synthesized through the thermal decomposition of bismuth subnitrate or bismuth (III) nitrate. The subnitrate, upon heating, decomposes to form the oxide. Alternatively, controlled thermal decomposition of bismuth (III) nitrate can also yield bismuth oxide . Chromium oxide can be prepared by the reduction of chromium (VI) oxide with carbon or by the thermal decomposition of ammonium dichromate.
Industrial Production Methods
In industrial settings, bismuth oxide is often produced through the oxidation of bismuth metal at high temperatures. The process involves heating bismuth in the presence of oxygen to form bismuth oxide. Chromium oxide is typically produced by the reduction of chromite ore in a high-temperature furnace. The solid solution of bismuth oxide with chromium oxide can be prepared by mixing the two oxides in the desired proportions and heating the mixture to a high temperature to form a homogeneous solid solution .
Analyse Des Réactions Chimiques
Types of Reactions
Bismuth oxide, solid solution with chromium oxide, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Bismuth oxide can be oxidized to form higher oxides of bismuth under specific conditions.
Reduction: Bismuth oxide can be reduced to metallic bismuth using reducing agents such as hydrogen or carbon monoxide.
Substitution: Chromium oxide can undergo substitution reactions with other metal oxides to form mixed metal oxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of bismuth oxide can yield metallic bismuth, while the oxidation of chromium oxide can produce higher oxides of chromium .
Applications De Recherche Scientifique
Bismuth oxide, solid solution with chromium oxide, has numerous scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of carbon dioxide to formate.
Biology: Investigated for its potential antimicrobial properties and its use in medical devices.
Medicine: Explored for its potential use in radiotherapy due to its high atomic number, which enhances its ability to absorb X-rays.
Mécanisme D'action
The mechanism by which bismuth oxide, solid solution with chromium oxide, exerts its effects is primarily through its catalytic activity. The compound’s high surface area and unique crystalline structure provide abundant active sites for catalytic reactions. In the case of carbon dioxide reduction, the bismuth oxide component acts as a catalyst, facilitating the conversion of carbon dioxide to formate. The chromium oxide component enhances the compound’s stability and resistance to corrosion, making it suitable for use in harsh environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin oxide (SnO2): Known for its use in gas sensors and as a catalyst in various chemical reactions.
Indium oxide (In2O3): Used in transparent conductive coatings and as a catalyst in organic synthesis.
Lead oxide (PbO): Utilized in the production of lead-acid batteries and as a pigment in paints.
Uniqueness
Bismuth oxide, solid solution with chromium oxide, stands out due to its combination of thermal stability, catalytic activity, and corrosion resistance. Unlike tin oxide and indium oxide, which are primarily used for their electrical properties, bismuth oxide, solid solution with chromium oxide, is valued for its catalytic and thermal properties. Additionally, the presence of chromium oxide enhances the compound’s resistance to harsh chemical environments, making it more suitable for industrial applications .
Propriétés
Numéro CAS |
102110-72-5 |
|---|---|
Formule moléculaire |
Bi2Cr2O6 |
Poids moléculaire |
617.95 g/mol |
Nom IUPAC |
dibismuth;chromium(3+);oxygen(2-) |
InChI |
InChI=1S/2Bi.2Cr.6O/q4*+3;6*-2 |
Clé InChI |
LHLUWDUMDVAIHG-UHFFFAOYSA-N |
SMILES canonique |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Bi+3].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


